molecular formula C30H35N5O7 B1194316 Saframycin-Yd1 CAS No. 98205-63-1

Saframycin-Yd1

Cat. No. B1194316
CAS RN: 98205-63-1
M. Wt: 577.6 g/mol
InChI Key: GTEZNZCFRJDWFN-UOZNNZGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Saframycin-Yd1 is a natural product found in Streptomyces lavendulae with data available.

Scientific Research Applications

  • Biosynthesis and Derivatives : Saframycin-Yd1, along with other saframycin derivatives, is produced by Streptomyces lavendulae. These derivatives are created through the supplementation of various amino acids, leading to the production of new compounds with altered side chains, such as saframycins Yd-1, Yd-2, and Y3 (Arai, Yazawa, Takahashi, Maeda, & Mikami, 1985).

  • Target Interaction and Mechanism of Action : Saframycin A, from which Yd1 is derived, targets GAPDH (glyceraldehyde-3-phosphate dehydrogenase), a protein implicated in the antiproliferative effects on tumor-derived cells. The interaction of saframycin with GAPDH, particularly in the context of DNA-small molecule adducts, suggests a complex mode of action involving protein-DNA interactions (Xing, LaPorte, Barbay, & Myers, 2004).

  • Structural and Mechanistic Insights : The complex pentacyclic tetrahydroisoquinoline scaffold of saframycin A, and by extension its derivatives like Yd1, is formed through a series of enzymatic reactions. These reactions involve the nonribosomal peptide synthetase SfmC, which catalyzes transformations leading to the saframycin core structure (Koketsu, Watanabe, Suda, Oguri, & Oikawa, 2010).

  • Antitumor Activity and Chemical Modifications : Saframycin derivatives, including Yd-1, have been modified chemically to enhance their antitumor properties. These modifications have led to derivatives with significant activity against various cancer cell lines, demonstrating the potential for developing more effective antitumor agents based on the saframycin structure (Kaneda, Hour-Young, Yazawa, Takahashi, Mikami, & Arai, 1986).

properties

CAS RN

98205-63-1

Product Name

Saframycin-Yd1

Molecular Formula

C30H35N5O7

Molecular Weight

577.6 g/mol

IUPAC Name

2-amino-N-[[(2S)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]butanamide

InChI

InChI=1S/C30H35N5O7/c1-7-16(32)30(40)33-11-20-21-14(24(36)12(2)28(41-5)26(21)38)9-18-23-22-15(25(37)13(3)29(42-6)27(22)39)8-17(34(23)4)19(10-31)35(18)20/h16-20,23H,7-9,11,32H2,1-6H3,(H,33,40)/t16?,17?,18-,19?,20?,23?/m0/s1

InChI Key

GTEZNZCFRJDWFN-UOZNNZGFSA-N

Isomeric SMILES

CCC(C(=O)NCC1C2=C(C[C@@H]3N1C(C4CC5=C(C3N4C)C(=O)C(=C(C5=O)C)OC)C#N)C(=O)C(=C(C2=O)OC)C)N

SMILES

CCC(C(=O)NCC1C2=C(CC3N1C(C4CC5=C(C3N4C)C(=O)C(=C(C5=O)C)OC)C#N)C(=O)C(=C(C2=O)OC)C)N

Canonical SMILES

CCC(C(=O)NCC1C2=C(CC3N1C(C4CC5=C(C3N4C)C(=O)C(=C(C5=O)C)OC)C#N)C(=O)C(=C(C2=O)OC)C)N

synonyms

saframycin Yd-1
saframycin-Yd1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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